REACTION_CXSMILES
|
[C:1]([C:3]1[S:7][C:6]([N:8]2[CH2:13][CH2:12][O:11][CH2:10][CH2:9]2)=[N:5][C:4]=1[N:14]([CH2:18][C:19]1[CH:24]=[CH:23][CH:22]=[C:21]([C:25]([F:28])([F:27])[F:26])[C:20]=1[CH3:29])[C:15](=O)[CH3:16])#[N:2].B1([O-])O[O:31]1.O.O.O.O.[Na+].C(=O)([O-])[O-].[K+].[K+].O1CCCC1>CO.O>[CH3:16][C:15]1[N:14]([CH2:18][C:19]2[CH:24]=[CH:23][CH:22]=[C:21]([C:25]([F:26])([F:27])[F:28])[C:20]=2[CH3:29])[C:4]2[N:5]=[C:6]([N:8]3[CH2:13][CH2:12][O:11][CH2:10][CH2:9]3)[S:7][C:3]=2[C:1](=[O:31])[N:2]=1 |f:1.2.3.4.5.6,7.8.9|
|
Name
|
N-[5-cyano-2-(4-morpholinyl)-1,3-thiazol-4-yl]-N-{[2-methyl-3-(trifluoromethyl)phenyl]methyl}acetamide
|
Quantity
|
42.5 g
|
Type
|
reactant
|
Smiles
|
C(#N)C1=C(N=C(S1)N1CCOCC1)N(C(C)=O)CC1=C(C(=CC=C1)C(F)(F)F)C
|
Name
|
|
Quantity
|
46.2 g
|
Type
|
reactant
|
Smiles
|
B1(OO1)[O-].O.O.O.O.[Na+]
|
Name
|
|
Quantity
|
27.64 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
233 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
233 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
233 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
55 °C
|
Type
|
CUSTOM
|
Details
|
stirred overnight at 55° C.
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a 2 L round bottom flask equipped with a magnetic stir bar
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
CC1=NC(C2=C(N1CC1=C(C(=CC=C1)C(F)(F)F)C)N=C(S2)N2CCOCC2)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |